2-(4-bromophenyl)-N-methoxyacetamide
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Overview
Description
2-(4-Bromophenyl)-N-methoxyacetamide is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to an acetamide group with a methoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-methoxyacetamide typically involves the bromination of a phenyl ring followed by the introduction of an acetamide group. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the phenyl ring. This is followed by the formation of the acetamide group through a reaction with acetic anhydride and methoxyamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agent. The subsequent acetamide formation can be achieved using automated reactors to ensure precise control over reaction conditions, thereby optimizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-N-methoxyacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted phenylacetamides, biaryl compounds, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Bromophenyl)-N-methoxyacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-methoxyacetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)thiazol-2-yl-2-chloroacetamide: This compound also features a bromophenyl group and is used for its antimicrobial and anticancer properties.
4-Bromophenylacetic Acid: Another brominated phenyl compound used in organic synthesis and pharmaceutical applications.
Uniqueness
2-(4-Bromophenyl)-N-methoxyacetamide is unique due to its specific combination of a bromophenyl group with an acetamide and methoxy substituent. This structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and medicinal applications .
Properties
IUPAC Name |
2-(4-bromophenyl)-N-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-13-11-9(12)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPIIJXQIKDPJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)CC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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